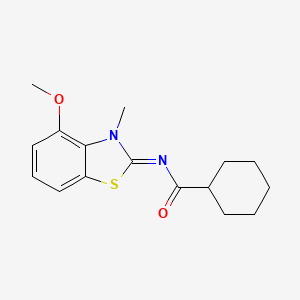

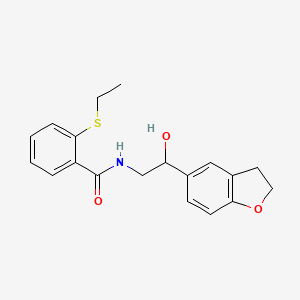

2-octyl-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Octyl-10H-phenothiazine is a derivative of phenothiazine, which is a tricyclic compound that has been extensively studied due to its potential applications as electrochemical, photovoltaic, photo-physical and DSSC materials . It is a part of a large group of tricyclic aromatic compounds and is used in various research areas .

Synthesis Analysis

Two phenothiazine derivatives, 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile (3a) and 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (3b), have been synthesized in good yields . They were characterized by various spectroscopic techniques like FT-IR, UV–vis, 1H-NMR, 13C-NMR, and finally confirmed by single crystal X-ray diffraction studies .Molecular Structure Analysis

The molecular structure of 2-octyl-10H-phenothiazine was confirmed by single crystal X-ray diffraction studies . The X-ray crystal structures reveal that the asymmetric unit contains one independent molecule in 3a, whereas 3b exhibits a very interesting behavior in having a higher Z value of 8 and four independent molecules in its asymmetric unit .Chemical Reactions Analysis

Phenothiazines, including 2-octyl-10H-phenothiazine, have been extensively studied as electron donor candidates due to their potential applications in various fields . They are easily oxidized in an acidic medium while generating color products . They also react with some thiocyanate, and halide complexes of metals as well as some organic compounds, and form well-defined ion-association complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-octyl-10H-phenothiazine are described in detail in a study . The study presents the physical properties of the phenothiazine derivatives, such as their physical state, thermal stability, and solubility . The spectral properties of 2,10-disubstituted phenothiazine derivatives are also discussed .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2-Octyl-10H-Phenothiazine has been explored as an electron donor unit in the synthesis of organic light-emitting materials. For instance, Sun et al. (2014) and Tang et al. (2014) synthesized a novel donor compound based on phenothiazine, demonstrating its potential in OLED applications. These studies found that the compound exhibited blue-green light emission, making it a promising candidate for D-A type materials in OLEDs (Sun et al., 2014) (Tang et al., 2014).

Dye-Sensitized Solar Cells (DSSCs)

The compound has been used in the development of dye-sensitized solar cells. Wu et al. (2010) designed phenothiazine organic dyes with thiophene, which were used as sensitizers in DSSCs. These dyes showed promising photovoltaic performance, highlighting the potential of phenothiazine derivatives in solar energy applications (Wu et al., 2010).

Photovoltaic and Photoelectrical Materials

Yan et al. (2015) explored the synthesis of a novel D-A type photoelectrical material based on phenothiazine. Their findings suggest that the incorporation of aliphatic chains and cyanoacetic acid can improve the solubility and optical and electrical properties of small molecules, making them suitable for use in photovoltaic applications (Yan et al., 2015).

Miscellaneous Applications

- Phenothiazine-based dyes have been studied for their efficiency in dye-sensitized solar cells, showcasing the adaptability of phenothiazine derivatives in various photovoltaic applications (Huang et al., 2016).

- Phenothiazines have shown potential in catalysis and nanotechnology, particularly in light-harvesting for energy applications. Dos Santos et al. (2020) utilized the photochemical properties of phenothiazine aggregates for oxidative catalysis and synthesis of gold nanoparticles (Dos Santos et al., 2020).

Mécanisme D'action

Orientations Futures

Phenothiazine derivatives, including 2-octyl-10H-phenothiazine, have potential applications in various fields such as electrochemical, photovoltaic, photo-physical and DSSC materials . Future research could focus on exploring these applications further and developing new organic donor–acceptor molecules .

Propriétés

IUPAC Name |

2-octyl-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-7-10-16-13-14-20-18(15-16)21-17-11-8-9-12-19(17)22-20/h8-9,11-15,21H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXKPSYKCGZHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)